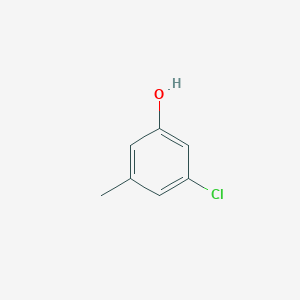

3-Chloro-5-methylphenol

説明

Overview of Monochlorinated Phenols in Academic and Industrial Research

Monochlorinated phenols are foundational compounds in the study of halogenated aromatics and serve as crucial intermediates in the chemical industry. They are produced on an industrial scale and are pivotal in the manufacturing of various commercial products. mdpi.com For example, monochlorophenols are precursors in the synthesis of more complex molecules like herbicides and antiseptics. mdpi.comresearchgate.net

In academic research, monochlorinated phenols are frequently used as model compounds to investigate the mechanisms of chemical reactions, environmental degradation pathways, and toxicological profiles. tandfonline.comd-nb.info Studies have explored their behavior in various chemical processes, including their role as substrates for certain enzymes. nih.gov Research has also focused on their removal from wastewater through methods like adsorption, highlighting their environmental relevance. nih.govmdpi.com The atmospheric chemistry of monochlorinated phenols, particularly their degradation through photolysis and reaction with hydroxyl radicals, is another active area of investigation. tandfonline.com

The industrial synthesis of monochlorinated phenols often involves the direct chlorination of phenol (B47542). researchgate.net However, achieving high regioselectivity—the preferential formation of a specific isomer—can be challenging. mdpi.comresearchgate.net This has led to extensive research into various chlorinating agents and catalytic systems to control the position of chlorination on the phenol ring. mdpi.comencyclopedia.pub

Structural Isomerism and Positional Effects in Chloromethylphenols

Structural isomers are molecules that share the same molecular formula but have different arrangements of atoms. chemguide.co.ukalevelh2chemistry.com In the case of chloromethylphenols, this means that the chlorine atom and the methyl group can be located at different positions on the phenol ring, leading to a variety of isomers, each with distinct properties. 3-Chloro-5-methylphenol is one such isomer.

The positions of the chloro and methyl substituents on the phenolic ring have a profound impact on the compound's physical and chemical characteristics. This is known as a positional or substituent effect. These effects can be broadly categorized into electronic effects (inductive and resonance) and steric effects.

Electronic Effects: The hydroxyl (-OH) group of phenol is an activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. libretexts.orgquora.com Conversely, a chlorine atom is an electron-withdrawing group through induction but can donate electron density through resonance. A methyl group is electron-donating through an inductive effect and hyperconjugation. sips.org.in The interplay of these electronic effects influences the acidity (pKa) of the phenol, its reactivity in electrophilic aromatic substitution reactions, and its interaction with biological systems. For instance, electron-withdrawing groups generally increase the acidity of phenols. sips.org.in The position of these substituents is critical; effects from the ortho and para positions are often more pronounced due to direct resonance interaction with the hydroxyl group, whereas meta-substituents primarily exert an inductive effect. libretexts.orgsips.org.in

Steric Effects: The physical bulk of the substituents can hinder the approach of reactants to nearby sites on the ring. quora.com This steric hindrance can influence the regioselectivity of reactions, often favoring substitution at less crowded positions. quora.com

The specific arrangement of substituents in this compound, with both groups in meta positions relative to the hydroxyl group and to each other, results in a unique combination of these effects, making it a valuable subject for research into structure-property relationships.

Table 1: Comparison of Structural Isomers of Chloromethylphenol

| Isomer Name | Molecular Formula | Position of -Cl | Position of -CH3 |

| 2-Chloro-3-methylphenol | C7H7ClO | 2 | 3 |

| 2-Chloro-4-methylphenol | C7H7ClO | 2 | 4 |

| 2-Chloro-5-methylphenol | C7H7ClO | 2 | 5 |

| 3-Chloro-2-methylphenol | C7H7ClO | 3 | 2 |

| This compound | C7H7ClO | 3 | 5 |

| 4-Chloro-2-methylphenol | C7H7ClO | 4 | 2 |

| 4-Chloro-3-methylphenol (B1668792) | C7H7ClO | 4 | 3 |

Contemporary Research Challenges and Opportunities for this compound

The study of this compound presents both challenges and opportunities for the scientific community.

Research Challenges:

Selective Synthesis: A significant challenge lies in the selective synthesis of this compound. Direct electrophilic chlorination of m-cresol (B1676322) (3-methylphenol) tends to yield a mixture of isomers, with the para- and ortho-chloro products often being major products. Achieving high yields of the meta-substituted product, this compound, requires overcoming the strong ortho-para directing influence of the hydroxyl and methyl groups. rsc.org This necessitates the development of novel synthetic strategies and catalysts.

Biodegradation Studies: While the biodegradation of various chlorophenols has been investigated, specific pathways for many chloromethylphenol isomers, including this compound, are not fully elucidated. researchgate.netd-nb.inforesearchgate.net Understanding how microorganisms metabolize this compound is crucial for environmental risk assessment and the development of bioremediation technologies. The presence of both a chloro and a methyl group can influence the enzymatic degradation processes.

Detailed Physicochemical Characterization: Although basic properties are known, a comprehensive dataset of advanced physicochemical parameters for this compound is an area for further research. This includes detailed spectroscopic analysis and the determination of properties that are important for modeling its environmental fate and potential applications. orientjchem.org

Research Opportunities:

Intermediate in Synthesis: Due to its specific substitution pattern, this compound holds potential as a valuable building block in organic synthesis. It can be a precursor for creating more complex molecules with specific functionalities, such as pharmaceuticals or agrochemicals. For example, related chloromethylphenol structures are used in the synthesis of various biologically active compounds. mdpi.compharmaffiliates.com

Structure-Activity Relationship Studies: The unique electronic and steric properties of this compound make it an excellent candidate for structure-activity relationship (SAR) studies. By comparing its biological and chemical activities with its other isomers, researchers can gain deeper insights into how the precise placement of substituents governs molecular behavior.

Development of Novel Materials: Derivatives of this compound could be explored for the development of new materials. For instance, carbamate (B1207046) derivatives of similar phenols have been used in creating chiral stationary phases for high-performance liquid chromatography (HPLC), which are crucial for separating enantiomers in the pharmaceutical industry. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHZLCYUCTZZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274544 | |

| Record name | 3-chloro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58291-77-3 | |

| Record name | 3-chloro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry and Chemical Transformations of 3 Chloro 5 Methylphenol

Established Synthetic Methodologies for 3-Chloro-5-methylphenol

The synthesis of this compound can be approached through several strategic routes, primarily involving the modification of suitably substituted precursors. These methods include hydrolysis of chlorinated toluenes and more targeted regioselective strategies.

Hydrolysis-Based Routes from Chlorinated Precursors

One potential pathway to this compound involves the hydrolysis of a di-substituted precursor such as 3,5-dichlorotoluene. In this approach, one of the chlorine atoms is selectively replaced by a hydroxyl group. This transformation is a type of nucleophilic aromatic substitution. Typically, such reactions require forcing conditions, including high temperatures and pressures, and the use of a strong base like sodium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). While this method is theoretically plausible, direct and high-yield synthesis of this compound via this specific route is not extensively documented in readily available literature, which often points to challenges in controlling selectivity and the harsh conditions required. The principle, however, is based on the established industrial processes for converting aryl halides to phenols.

Regioselective Synthesis Strategies

Regioselective synthesis provides more precise control over the final product's isomeric purity. A common and effective strategy involves the diazotization of a corresponding aniline (B41778) derivative, followed by a Sandmeyer-type reaction.

Sandmeyer Reaction: This well-established reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. wikipedia.org To synthesize this compound, the process would begin with 3-amino-5-methylphenol. The amino group is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then subjected to a Sandmeyer reaction using a copper(I) chloride catalyst, which replaces the diazonium group with a chlorine atom to yield the target molecule. nih.gov

Alternatively, one could start with 3-chloro-5-methylaniline (B1314063). This precursor would undergo the same diazotization process to form the corresponding diazonium salt. Subsequent hydrolysis of this diazonium salt, typically by warming the acidic solution, would introduce the hydroxyl group, yielding this compound. ncert.nic.in This approach offers excellent regiochemical control as the positions of the substituents are fixed from the starting material.

The table below summarizes these regioselective approaches.

| Starting Material | Key Reagents | Intermediate | Product | Reaction Type |

| 3-Amino-5-methylphenol | 1. NaNO₂, HCl (0-5°C) 2. CuCl | Diazonium Salt | This compound | Diazotization then Sandmeyer Reaction |

| 3-Chloro-5-methylaniline | 1. NaNO₂, HCl (0-5°C) 2. H₂O, Heat | Diazonium Salt | This compound | Diazotization then Hydrolysis |

Reactivity of the Phenolic and Halogen Substituents in this compound

The chemical behavior of this compound is dictated by the interplay of its three substituents: the hydroxyl group, the chlorine atom, and the methyl group. These groups influence the reactivity of the aromatic ring and provide sites for further functionalization.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom attached to the benzene (B151609) ring of this compound is generally unreactive toward traditional nucleophilic aromatic substitution (SNAAr) reactions. This is because the ring is not sufficiently activated by strong electron-withdrawing groups in the ortho or para positions. libretexts.org

However, the chlorine atom can be replaced using modern cross-coupling methodologies. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.org In this reaction, this compound can be coupled with a primary or secondary amine in the presence of a palladium catalyst (often a Pd(0) source or a Pd(II) precatalyst), a suitable phosphine (B1218219) ligand, and a base. This powerful reaction allows for the synthesis of a wide range of N-aryl compounds, effectively replacing the chlorine atom with an amino group. The reaction mechanism involves oxidative addition of the aryl chloride to the palladium(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aminated product and regenerate the catalyst. organic-chemistry.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the this compound ring is directed by the existing substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing. The chlorine (-Cl) atom is deactivating but also ortho-, para-directing.

The directing effects of the substituents are as follows:

Hydroxyl (-OH): Strongly activating, directs to positions 2, 4, and 6.

Methyl (-CH₃): Weakly activating, directs to positions 2, 4, and 6.

Chlorine (-Cl): Weakly deactivating, directs to positions 2, 4, and 6.

Considering the positions on this compound, the potential sites for electrophilic attack are C2, C4, and C6. The powerful activating and directing effect of the hydroxyl group is dominant. Therefore, electrophiles will preferentially add to the positions ortho and para to the -OH group.

Position 4: This position is ortho to the -OH group and para to the -CH₃ group. It is a highly activated site.

Position 6: This position is ortho to the -OH group.

Position 2: This position is ortho to both the -OH and -CH₃ groups, but also ortho to the deactivating -Cl group. Steric hindrance from the adjacent chlorine and methyl groups may also play a role.

Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, with the C4 position often being favored due to the combined directing influence of the hydroxyl and methyl groups. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation would be expected to yield products substituted at these positions.

Oxidation and Reduction Pathways of the Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, phenols can be oxidized to various products. ncert.nic.in Mild oxidation may lead to the formation of phenoxy radicals, which can then dimerize or undergo further reactions. Stronger oxidizing agents, such as chromic acid or Fremy's salt, can oxidize phenols to quinones. For this compound, oxidation would likely lead to the formation of a substituted quinone, although the reaction can be complex and may result in a mixture of products or even ring cleavage under harsh conditions. escholarship.org

The hydroxyl group itself is not readily reduced. However, the entire aromatic ring can be reduced under specific conditions. Catalytic hydrogenation using catalysts like rhodium or ruthenium at high pressure and temperature can reduce the benzene ring to a substituted cyclohexane (B81311) ring, converting this compound into 3-Chloro-5-methylcyclohexanol. This transformation, however, requires forcing conditions and is a reduction of the arene ring rather than the hydroxyl group itself.

Advanced Derivatization and Scaffold Functionalization Studies

The structural features of this compound, namely the phenolic hydroxyl group and the activated chloro-substituent on the aromatic ring, provide multiple avenues for advanced derivatization and the construction of novel molecular scaffolds. These transformations are pivotal in medicinal chemistry and materials science for the development of new compounds with tailored properties.

Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the use of this compound in the primary literature are not extensively documented, its structure is amenable to several classes of palladium- and copper-catalyzed coupling reactions. The reactivity of the C-Cl bond in this compound allows it to serve as an electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. This compound could be utilized to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The general reaction would involve coupling this compound with a suitable arylboronic acid. The choice of palladium catalyst and ligands is crucial, especially for the activation of the relatively less reactive aryl chloride bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org Theoretically, this compound could be reacted with a variety of primary or secondary amines to produce novel N-aryl compounds. wikipedia.org The reaction conditions, including the choice of palladium precursor, phosphine ligand, and base, would need to be optimized to achieve efficient coupling.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction could be employed to introduce alkynyl moieties onto the this compound scaffold, leading to the synthesis of substituted arylalkynes. These products can serve as versatile intermediates for further chemical transformations.

Ullmann Condensation: This copper-catalyzed reaction is used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. rsc.org The Ullmann ether synthesis, for instance, could involve the reaction of this compound with another phenol (B47542) to form a diaryl ether. Similarly, reaction with an amine (Goldberg reaction) would yield a diarylamine. Traditional Ullmann conditions often require high temperatures, but modern ligand-assisted protocols have made the reaction more versatile. rsc.org

The following table illustrates the potential products from these coupling reactions with this compound as a substrate.

| Coupling Reaction | Coupling Partner | Potential Product Structure | Catalyst System (General) |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Palladium catalyst, Base | |

| Buchwald-Hartwig | Amine (R₂NH) | Palladium catalyst, Ligand, Base | |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Palladium catalyst, Copper(I) co-catalyst, Base | |

| Ullmann Condensation | Phenol (Ar-OH) | Copper catalyst, Base |

The development of chiral derivatives from achiral starting materials is a fundamental aspect of asymmetric synthesis and drug discovery. This compound can serve as a precursor for the synthesis of chiral molecules, most notably through derivatization of its phenolic hydroxyl group.

A significant application in this area is the synthesis of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). One such example is amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) . This chiral selector is synthesized from amylose, a polysaccharide, where the hydroxyl groups are derivatized with a carbamate (B1207046) linker derived from this compound.

The key intermediate in the synthesis of this chiral derivative is 3-chloro-5-methylphenyl isocyanate . This isocyanate can be prepared from 3-chloro-5-methylaniline. The synthesis involves the reaction of 3-chloro-5-methylaniline with a phosgenating agent, such as triphosgene, in the presence of a base like triethylamine. acs.org

The resulting 3-chloro-5-methylphenyl isocyanate is then reacted with amylose to form the carbamate linkages, yielding the chiral stationary phase.

Table of Chiral Derivative Synthesis:

| Precursor | Reagent | Product |

| 3-Chloro-5-methylaniline | Triphosgene, Triethylamine | 3-Chloro-5-methylphenyl isocyanate |

| Amylose | 3-Chloro-5-methylphenyl isocyanate | Amylose tris(3-chloro-5-methylphenylcarbamate) |

This chiral stationary phase, amylose tris(3-chloro-5-methylphenylcarbamate), has demonstrated excellent enantioseparation capabilities for a variety of chiral compounds. Its effectiveness stems from the specific stereochemical arrangement of the carbamate groups on the polysaccharide backbone, which creates a chiral environment allowing for differential interactions with the enantiomers of an analyte.

Environmental Fate and Biotransformation of 3 Chloro 5 Methylphenol

Ecological Impact and Environmental Risk Assessment Methodologies

The ecological impact of chlorophenols stems from their toxicity to a wide range of organisms. nih.gov These compounds are known to be toxic to aquatic life, with the potential to cause a variety of adverse effects. scbt.comfishersci.comlgcstandards.com The mode of action for many phenols involves binding to proteins on cell walls, which can disrupt cell membranes and uncouple oxidative phosphorylation. industrialchemicals.gov.au The toxicity of chlorophenols often increases with the degree of chlorination. epa.gov

Environmental Risk Assessment (ERA) for chemicals like 3-Chloro-5-methylphenol is a systematic process used by regulatory agencies to evaluate the potential for adverse ecological effects. epa.govenv.go.jp This process involves several tiers, starting with an initial risk assessment that compares predicted environmental concentrations (PEC) with predicted no-effect concentrations (PNEC). env.go.jpoecd.org

The PEC is estimated based on release scenarios from production and use, while the PNEC is derived from ecotoxicity data for various organisms (e.g., algae, invertebrates, fish). oecd.org A risk is identified if the PEC/PNEC ratio is greater than one. For instance, in the risk assessment of the related compound 4-chloro-2-methylphenol, the PNEC for aquatic organisms was determined to be 0.05 mg/L, based on long-term toxicity data for fish and invertebrates. oecd.org

The table below presents ecotoxicity data for isomers closely related to this compound, which is indicative of the potential toxicity of this class of compounds.

Ecotoxicity Data for Selected Chlorinated Methylphenols

| Compound | Organism | Endpoint | Value | Reference |

|---|---|---|---|---|

| 4-chloro-3-methylphenol (B1668792) | Lemna gibba (Duckweed) | 7d EC50 (frond number) | 55 mg/L | rivm.nl |

| 4-chloro-3-methylphenol | Lemna gibba (Duckweed) | 7d EC50 (number of plants) | 56 mg/L | rivm.nl |

| 4-chloro-2-methylphenol | Daphnia magna (Water flea) | 21d NOEC (reproduction) | 0.55 mg/L | oecd.org |

Methodologies for risk assessment also consider the substance's persistence and potential for bioaccumulation. For example, 4-chloro-3-methylphenol is not expected to persist in the environment or significantly bioaccumulate in organisms based on modeling and its low octanol-water partition coefficient (Kow). canada.ca The low bioaccumulation potential is supported by an experimentally determined bioconcentration factor (BCF) of 6.7–13 in European carp. industrialchemicals.gov.au

If an initial assessment indicates a potential risk, a more in-depth, refined risk assessment is conducted. This may involve generating more specific environmental fate and ecotoxicity data and using more complex exposure models. The ultimate goal of these methodologies is to establish environmental quality standards that are protective of ecosystems. rivm.nl

Biological Activity and Mechanistic Research on 3 Chloro 5 Methylphenol and Its Derivatives

Toxicological Pathway Elucidation

The cellular and molecular mechanisms of toxicity for 3-chloro-5-methylphenol have not been a specific focus of published research. Toxicological profiles for chlorophenols as a class suggest potential for a range of adverse effects, including skin irritation and harm if swallowed or in contact with skin. scbt.com For the related compound, 4-chloro-3-methylphenol (B1668792), in vitro studies have been conducted to assess dermal penetration. nih.gov Furthermore, provisional peer-reviewed toxicity values for 4-chloro-3-methylphenol indicate it has been tested for endocrine-disrupting activity in vitro. ornl.gov

Quantitative structure-activity relationship (QSAR) studies have been applied to halogenated phenols to predict their toxicity, though these studies often group various isomers together, which can obscure the specific properties of any single compound. researchgate.net While general hazard classifications exist for isomers like 3-chloro-2-methylphenol, which is described as an irritant and harmful, this information is not a substitute for detailed mechanistic studies on this compound. guidechem.com The general toxicity of chlorophenols is understood to potentially involve genotoxicity, mutagenicity, and carcinogenicity, but compound-specific data for this compound is not available to confirm these effects. nih.gov

Analytical Methodologies for Characterization and Quantification of 3 Chloro 5 Methylphenol

Chromatographic Techniques

Chromatography is a fundamental tool for separating 3-chloro-5-methylphenol from complex matrices and for its precise quantification. High-performance liquid chromatography and gas chromatography are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of phenolic compounds, including chlorophenols. A rapid and simple HPLC method has been developed for the determination of the isomeric compound 4-chloro-3-methylphenol (B1668792) (CMP) in metalworking fluids, which can be adapted for this compound. researchgate.net In such methods, a reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. jcsp.org.pkepa.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the molecule absorbs UV light at specific wavelengths, typically around 274 to 280 nm. jcsp.org.pkepa.gov For enhanced sensitivity and selectivity, fluorescence or electrochemical detectors can also be utilized. epa.gov

The quantitative analysis relies on the principle that the peak area or height in the chromatogram is directly proportional to the concentration of the analyte. A calibration curve is constructed by running a series of standards of known concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak response to the calibration curve. Method validation is crucial to ensure accuracy and precision, and it typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. For a similar compound, 4-chloro-3-methylphenol, the limit of quantification was found to be 62.5 ng·mL-1, and the limit of detection was approximately 20 ng·mL-1. researchgate.net

Table 1: Typical HPLC Parameters for Chlorophenol Analysis

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV at 274-280 nm |

| Flow Rate | 0.3-1.0 mL/min |

| Injection Volume | 50-100 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and purity assessment of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic feature used for its identification. Fused-silica open-tubular wide-bore columns are often used for improved resolution and faster analysis. epa.gov

The separated components then enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. This fragmentation pattern allows for unambiguous identification of this compound and can be used to distinguish it from its isomers. For purity assessment, the relative area of the this compound peak in the chromatogram is compared to the areas of any impurity peaks. GC-MS methods are highly sensitive and can detect impurities at very low levels. mdpi.comlongdom.org In some cases, derivatization of the phenol (B47542) to a more volatile compound may be performed to improve chromatographic performance. epa.gov

Table 2: GC-MS Validation Parameters

| Parameter | Description |

|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

While this compound itself is not chiral, chiral chromatography is a critical technique for separating enantiomers of chiral compounds. The principles of chiral separation are highly relevant in the broader context of substituted phenols and their derivatives, which may possess chirality. Chiral stationary phases (CSPs) derived from polysaccharides like cellulose (B213188) and amylose (B160209) are widely used for this purpose. Specifically, amylose tris(3-chloro-5-methylphenylcarbamate) has been evaluated as a chiral stationary phase in supercritical fluid chromatography for the separation of enantiomers of various chiral compounds. nih.gov This demonstrates the direct application of a derivative of this compound in creating a chiral environment for separation.

These CSPs function based on their ability to form transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation. The pendant carbamate (B1207046) groups on the polysaccharide backbone play a crucial role in the chiral recognition mechanism. nih.gov The substitution pattern on the phenyl rings of the carbamate, in this case, a chloro and a methyl group at the 3 and 5 positions, influences the shape of the chiral cavities and the interactions with the analyte, thereby affecting the enantioselectivity. nih.gov

Spectroscopic Characterization Methods

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The FT-IR spectrum of a related compound, 4-chloro-3-methylphenol, has been recorded and analyzed. researchgate.net The spectrum would be expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.

FT-Raman spectroscopy, on the other hand, is a scattering technique. A laser is used to irradiate the sample, and the scattered light is analyzed. The Raman spectrum also provides information about the vibrational modes of the molecule. For substituted phenols, the C=C stretching vibrations of the phenyl ring typically appear as strong bands in the Raman spectrum.

By combining the data from both FT-IR and FT-Raman spectroscopy, a comprehensive vibrational assignment can be made, often aided by theoretical calculations using methods like Density Functional Theory (DFT). researchgate.netnih.gov

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| O-H stretch | 3200-3600 |

| Aromatic C-H stretch | 3000-3100 |

| Methyl C-H stretch | 2850-3000 |

| Aromatic C=C stretch | 1400-1600 |

| O-H bend | 1330-1440 |

| C-O stretch | 1200-1300 |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. encyclopedia.pub It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of this compound, each chemically non-equivalent proton will give rise to a signal. The chemical shift of the signal indicates the electronic environment of the proton. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) provides information about the number of neighboring protons. For this compound, one would expect to see signals for the phenolic hydroxyl proton, the aromatic protons, and the methyl protons.

Table 4: Predicted ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| OH | Variable (broad singlet) | s | 1H |

| Aromatic H | 6.5 - 7.5 | s, d | 3H |

Table 5: Predicted ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-OH | 150 - 160 |

| C-Cl | 130 - 140 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-CH₃ | 135 - 145 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique for the quantitative determination and qualitative identification of organic compounds. This method is based on the principle that molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. For aromatic compounds like phenols, the absorption of UV radiation is associated with electronic transitions within the benzene (B151609) ring.

The position of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity) are characteristic of a molecule's structure. Substituents on the aromatic ring can cause shifts in the absorption wavelength and intensity. In the case of this compound, the hydroxyl, chloro, and methyl groups attached to the benzene ring are expected to influence its UV absorption profile.

However, a detailed search of scientific literature and spectral databases did not yield specific experimental data for the UV-Vis spectrum of this compound, such as its absorption maxima (λmax) in various solvents. Therefore, no data table of its specific UV-Vis spectroscopic properties can be presented.

X-ray Diffraction Studies for Solid-State Structure and Supramolecular Interactions

X-ray diffraction (XRD) is a powerful analytical technique used to determine the solid-state structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This information is fundamental to understanding the compound's three-dimensional structure and its intermolecular interactions in the solid state.

For a molecule like this compound, XRD studies would be invaluable for understanding how the molecules pack in the crystal lattice and the nature of the supramolecular interactions, such as hydrogen bonding (involving the hydroxyl group) and halogen bonding (involving the chlorine atom), as well as van der Waals forces. These interactions govern the physical properties of the solid, such as melting point and solubility.

Despite the utility of this technique, a thorough search of crystallographic databases and the scientific literature did not reveal any published single-crystal X-ray diffraction studies for this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and a description of its supramolecular interactions, are not available. As a result, a data table summarizing these properties cannot be provided.

Theoretical and Computational Studies of 3 Chloro 5 Methylphenol

Frontier Molecular Orbital (FMO) Theory Applications

HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

Theoretical and computational chemistry provides a powerful lens for understanding the electronic structure and reactivity of molecules. A key aspect of these studies involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two frontier orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for predicting the chemical behavior of a compound.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be more readily polarized. While specific computational studies detailing the HOMO-LUMO energy gap for 3-Chloro-5-methylphenol are not readily found in the surveyed literature, research on analogous compounds provides insight into the types of analyses performed. For instance, density functional theory (DFT) is a common method used to calculate these electronic properties for substituted phenols and related aromatic compounds.

From the energies of the HOMO and LUMO, a range of chemical reactivity descriptors can be calculated. These descriptors offer quantitative measures of various aspects of a molecule's reactivity. The fundamental descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as the negative of the LUMO energy (A ≈ -ELUMO).

Using these primary values, further insightful descriptors can be derived:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system. It is the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. It is calculated as: η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is defined as: ω = μ² / (2η).

While specific calculated values for this compound are not available in the cited literature, the theoretical framework for their determination is well-established. Such computational studies on this compound would provide valuable predictions of its reactivity in various chemical environments.

Table of Chemical Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = -μ | The power of a molecule to attract electrons. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of an electron. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / η | A measure of polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways for Sustainable Production

The traditional synthesis of chlorophenols often involves electrophilic chlorination of phenol (B47542), which can lead to a mixture of isomers and unwanted byproducts. Future research is increasingly focused on developing greener, more selective, and sustainable synthetic routes.

A significant area of investigation is the use of highly selective catalytic systems. Research into the chlorination of phenols using sulfuryl chloride in the presence of catalysts like poly(alkylene sulfide)s has shown promise in achieving high para/ortho selectivity ratios. mdpi.com For instance, processes have been developed that yield specific isomers like 4-chloro-m-cresol with high purity by optimizing the catalyst structure. mdpi.com These methods reduce waste by minimizing the formation of undesired isomers, thereby aligning with the principles of green chemistry.

Another promising avenue is the selective hydrodechlorination of polychlorophenols. A patented process describes the use of a noble metal catalyst and a Lewis acid to selectively remove ortho- and para-chlorine atoms from polychlorophenols, yielding meta-chlorophenols which are valuable industrial intermediates. google.com This approach allows for the conversion of less desirable polychlorinated phenols into more valuable products.

Furthermore, novel methods such as nucleophilic chlorination of quinone monoketals under mild conditions are being explored. nih.gov This unexpected reaction pathway provides a general preparation method for multisubstituted phenols in good to high yields, offering an alternative to traditional electrophilic aromatic substitution. nih.gov These innovative synthetic strategies represent a critical step towards more environmentally benign and economically viable production of 3-Chloro-5-methylphenol and related compounds.

Exploration of Advanced Catalytic Applications for this compound Conversion

Beyond its synthesis, the catalytic conversion of this compound into other high-value chemicals is a burgeoning field of research. These transformations aim to either create new functional molecules or degrade the compound into benign substances.

One advanced approach involves catalytic hydrodechlorination combined with electro-Fenton (EF) processes. Studies have shown that single-atom nickel catalysts supported on carbon nanotubes can efficiently degrade chlorophenols. acs.org This system works through a synergistic mechanism involving the adsorption of the chlorophenol, dechlorination by active atomic hydrogen, and subsequent oxidation of the resulting phenol by hydroxyl radicals generated in the EF process. acs.org

Copper-catalyzed reactions, such as the Ullmann condensation, are also being explored to create derivatives of chlorophenols. This method is used to synthesize m-aryloxy phenols, which are important precursors for pharmaceuticals and other complex organic molecules. mdpi.com

For environmental applications, nanoscale zerovalent iron (nZVI) has demonstrated effectiveness in the reductive removal of chlorophenols from wastewater. mdpi.com To overcome limitations like agglomeration and oxidation, nZVI can be immobilized on supports like mesoporous carbon derived from biomass. Further modification with sulfur enhances the material's stability and reactivity, showcasing a synergistic effect between adsorption and chemical reduction. mdpi.com

Table 1: Advanced Catalytic Systems for Chlorophenol Conversion

| Catalytic System | Application | Mechanism | Reference |

| Single-Atom Nickel on Carbon Nanotubes | Degradation of Chlorophenols | Hydrodechlorination & Electro-Fenton | acs.org |

| Copper Iodide | Synthesis of m-Aryloxy Phenols | Ullmann Condensation | mdpi.com |

| Sulfide-Modified Nanoscale Zerovalent Iron (S-nZVI@MC) | Removal from Wastewater | Adsorption & Reductive Dechlorination | mdpi.com |

Integration of this compound Derivatives in Advanced Materials Science

The unique chemical structure of this compound makes it and its derivatives attractive building blocks for advanced materials. While direct applications are still emerging, research on related phenolic compounds points to significant future potential.

Derivatives of chlorophenols serve as key intermediates in the synthesis of a wide range of products, including agrochemicals, cosmetics, and pharmaceuticals. screener.in The future lies in leveraging this synthetic versatility to create functional polymers and materials with tailored properties. For instance, upgrading renewable plant-based phenols into functional benzyl (B1604629) chlorides and formamides provides versatile building blocks for the chemical industry, a strategy that could be adapted for chlorophenol derivatives. mdpi.com

In the realm of environmental technology, materials designed for the selective capture of chlorophenols are of great interest. Graphene-based materials, for example, have been synthesized and studied for their high adsorption capacity for 2-chlorophenol. nih.gov The adsorption mechanism can involve hydrogen bonding and π-π electron donor-acceptor interactions, depending on the pH of the solution. nih.gov This research opens doors for creating highly efficient filtration and remediation materials. Furthermore, magnetic nanocomposites, such as iron oxide-modified multi-walled carbon nanotubes, have been shown to activate persulfate for the degradation of chlorophenols, combining separation and degradation functionalities in a single material. mdpi.com

Bioremediation and Phytoremediation Strategies for Chlorophenol Contamination

Bioremediation and phytoremediation offer cost-effective and environmentally friendly solutions for addressing soil and water contaminated with chlorophenols. nih.govmdpi.com

Bacterial Degradation: Numerous bacterial strains have been identified that can utilize chlorophenols as their sole source of carbon and energy. nih.gov These microbes, including species from the genera Pseudomonas, Cupriavidus, Ralstonia, and Rhodococcus, employ specific enzymatic pathways for degradation. nih.govfrontiersin.org Aerobic degradation often proceeds through the action of monooxygenases, which convert chlorophenols into chlorocatechols. researchgate.net These intermediates are then further broken down via ortho- or meta-cleavage pathways. nih.gov Under anaerobic conditions, a key process is reductive dechlorination, where chlorine atoms are replaced by hydrogen, often as a first step before the aromatic ring is cleaved. researchgate.net

Table 2: Microbial Genera Involved in Chlorophenol Degradation

| Microbial Genus | Degradation Pathway | Key Enzymes/Intermediates | Reference(s) |

| Pseudomonas | Aerobic | Catechol-2,3-dioxygenase | nih.gov |

| Cupriavidus | Aerobic | Distal meta-cleavage | nih.gov |

| Ralstonia | Aerobic | Utilizes 2CP and 3CP | nih.gov |

| Rhodococcus | Aerobic | Utilizes 2CP and 3CP | nih.gov |

| Desulfitobacterium | Anaerobic | Reductive Dechlorination (meta-, para-chlorines) | researchgate.net |

Phytoremediation: This approach uses plants to clean up contaminants. Several mechanisms are involved:

Phytoextraction: Plants known as hyperaccumulators absorb contaminants like heavy metals and some organic compounds through their roots and store them in their harvestable biomass. jstor.org

Phytostabilization: Certain plants can immobilize contaminants in the soil around their roots (the rhizosphere), preventing them from leaching into groundwater or entering the food chain. youtube.comyoutube.com This is achieved by adsorption onto roots or by chemical changes induced by root exudates. youtube.com

Phytodegradation: Plants and their associated rhizosphere microorganisms can produce enzymes that break down organic pollutants like chlorophenols. mdpi.com

Research has shown that native plants can be particularly effective, and the rhizosphere is a critical zone of high microbial activity that enhances the breakdown of pesticides and other contaminants. mdpi.comyoutube.com

Innovations in Analytical Detection for Environmental Monitoring and Biological Tracing

The development of rapid, sensitive, and selective analytical methods is crucial for monitoring the presence of this compound in the environment and in biological systems.

Biosensors: A major area of innovation is in the field of biosensors, which offer the potential for real-time, on-site analysis. nih.gov Electrochemical biosensors for chlorophenols have been developed using enzymes like laccase immobilized on hybrid nanocomposites, such as zinc oxide nanoparticles and chitosan. scielo.brresearchgate.net These sensors can achieve low detection limits (in the micromolar range) and can be used to analyze industrial wastewater samples. scielo.brresearchgate.net Other biosensor designs utilize whole microbial cells or nucleic acids as the biological recognition element.

Advanced Chromatographic and Spectroscopic Methods: Standard laboratory methods remain vital for regulatory monitoring and detailed analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-established techniques for separating and quantifying chlorophenols. epa.govresearchgate.net For example, EPA Method 8041A provides a detailed procedure for phenol analysis by GC. epa.gov Research continues to refine these methods, such as developing specific GC techniques to detect and quantify regioisomer impurities in raw materials. longdom.org

Novel Materials for Sample Preparation and Detection: Innovations also focus on the materials used within analytical systems. Molecularly imprinted polymers (MIPs) are synthetic receptors designed to bind a specific target molecule. researchgate.net Electrochemical sensors using MIPs combined with functionalized graphene have been developed for the highly selective determination of 4-chlorophenol. researchgate.net Similarly, composites of graphene and organic dyes have been used to create modified electrodes with excellent electrocatalytic activity for the oxidation and detection of trichlorophenol, achieving detection limits in the nanomolar range. rsc.org

Q & A

Q. What are the established synthetic routes for 3-Chloro-5-methylphenol, and how can purity be optimized?

this compound is typically synthesized via chlorination of m-cresol using agents like sulfuryl chloride (SO₂Cl₂) or molecular chlorine under controlled conditions. Key steps include:

- Reaction conditions : Chlorination at 40–60°C in inert solvents (e.g., dichloromethane) to minimize side reactions .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity. Monitoring by TLC or HPLC is recommended .

- Yield optimization : Adjusting stoichiometry (1:1 molar ratio of m-cresol to chlorinating agent) and reaction time (4–6 hours) improves yields to ~70–80% .

Q. What analytical techniques are most reliable for characterizing this compound?

Key methods include:

- Spectroscopy :

- Chromatography :

- Elemental analysis : Confirms C (58.9%), H (4.9%), Cl (24.8%) .

Advanced Research Questions

Q. How does the absence of an amino group in this compound influence its antimicrobial activity compared to structurally similar compounds?

The lack of an amino group reduces hydrogen-bonding capacity, decreasing interactions with microbial enzymes. Comparative studies show:

- Activity against S. aureus : this compound (MIC: 128 µg/mL) is less potent than amino-substituted analogs (MIC: 32–64 µg/mL) due to reduced membrane penetration .

- Mechanistic insights : Molecular docking reveals weaker binding to bacterial dihydrofolate reductase (ΔG = -6.2 kcal/mol) vs. amino derivatives (ΔG = -8.5 kcal/mol) .

- Structural modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances activity, suggesting redox potential impacts efficacy .

Q. What protocols ensure safe handling and stability of this compound under varying laboratory conditions?

- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Shelf life: 12 months .

- Decomposition risks : Exposure to UV light generates chlorinated quinones; use UV-blocking glassware .

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and bases (e.g., NaOH), which induce exothermic reactions .

- PPE : Nitrile gloves, safety goggles, and fume hoods are mandatory. Spills require neutralization with 10% NaHCO₃ .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies arise from variations in test models and exposure durations. A systematic approach includes:

- Literature triage : Prioritize studies adhering to OECD guidelines (e.g., Test No. 423 for acute toxicity) .

- In vitro/in vivo correlation : Compare cytotoxicity (e.g., IC₅₀ in HepG2 cells) with rodent LD₅₀ values. For this compound, IC₅₀ = 450 µM vs. LD₅₀ = 620 mg/kg (oral, rat), suggesting metabolic detoxification .

- Meta-analysis : Pool data from ATSDR and EPA databases to calculate weighted toxicity thresholds (e.g., PNEC = 0.1 mg/L for aquatic systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。